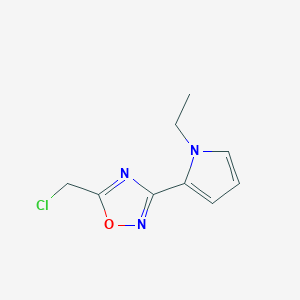

5-(chloromethyl)-3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole

描述

Structural Classification of 1,2,4-Oxadiazole Derivatives

The 1,2,4-oxadiazole heterocycle serves as the fundamental structural backbone for this compound, representing one of four possible oxadiazole isomers that can be formed through different arrangements of nitrogen and oxygen atoms within a five-membered ring system. Among the various oxadiazole isomers, including 1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole, the 1,2,4-isomer demonstrates particular stability and synthetic accessibility. The classification of this compound within this family reveals its position as a substituted derivative bearing distinct functional groups at positions 3 and 5 of the oxadiazole ring. Research has demonstrated that 1,2,4-oxadiazole derivatives exhibit bioisosteric equivalence with ester and amide moieties, making them valuable alternatives when hydrolytic instability of conventional functional groups becomes problematic.

The structural classification of this compound can be systematically analyzed through its key molecular characteristics. The molecular formula C₉H₁₀ClN₃O indicates the presence of nine carbon atoms, ten hydrogen atoms, one chlorine atom, three nitrogen atoms, and one oxygen atom, resulting in a molecular weight of 211.65 grams per mole. The compound's systematic name, 5-(chloromethyl)-3-(1-ethylpyrrol-2-yl)-1,2,4-oxadiazole, clearly delineates the substitution pattern, with the chloromethyl group occupying position 5 and the 1-ethylpyrrole moiety attached at position 3 of the oxadiazole ring. The Standard International Chemical Identifier notation InChI=1S/C9H10ClN3O/c1-2-13-5-3-4-7(13)9-11-8(6-10)14-12-9/h3-5H,2,6H2,1H3 provides a standardized representation of the compound's connectivity.

Significance of Chloromethyl and 1-Ethylpyrrole Substituents in Heterocyclic Chemistry

The incorporation of chloromethyl and 1-ethylpyrrole substituents into the 1,2,4-oxadiazole framework creates a compound with enhanced chemical reactivity and potential biological significance. The chloromethyl functional group represents a highly reactive electrophilic center that plays an essential role in organic synthesis, particularly in the production of alkylating agents. This functionality introduces significant reactivity to the molecule, as the carbon-chlorine bond can undergo nucleophilic substitution reactions, making the compound valuable as a synthetic intermediate or as a bioactive molecule capable of forming covalent bonds with biological targets. The presence of the chloromethyl group at position 5 of the oxadiazole ring creates a strategic location for chemical modification and biological interaction.

The 1-ethylpyrrole substituent contributes additional heterocyclic complexity to the molecular structure, introducing a five-membered aromatic ring containing nitrogen. Research has established that 1-ethyl-1H-pyrrole demonstrates particular reactivity in electrophilic aromatic substitution reactions, making it useful in various synthetic applications including pharmaceutical and agrochemical production. The pyrrole ring system is known for its electron-rich character, which influences the overall electronic distribution within the compound and may affect its binding affinity to biological targets. The ethyl substitution on the nitrogen atom of the pyrrole ring enhances the compound's hydrophobic properties while maintaining the aromatic character essential for biological activity.

Recent investigations have demonstrated that compounds containing both oxadiazole and pyrrole rings in a single molecular framework often exhibit enhanced biological activities compared to their individual components. The combination of these heterocyclic systems creates opportunities for multiple types of molecular interactions, including hydrogen bonding, pi-pi stacking, and hydrophobic interactions. Studies have shown that the presence of morpholine rings on heterocyclic systems leads to enhancement of pharmacological activities, and similar effects may be observed with pyrrole substitution. The strategic positioning of the 1-ethylpyrrole group at position 3 of the oxadiazole ring creates a unique spatial arrangement that may contribute to specific biological activities.

Historical Context and Discovery Timeline

The historical development of 1,2,4-oxadiazole chemistry traces back to the pioneering work of Tiemann and Krüger in 1884, who achieved the first synthesis of 1,2,4-oxadiazoles and initially classified them as azoxime or furo[ab1]diazoles. This initial discovery marked the beginning of a research field that would eventually encompass thousands of derivatives with diverse biological and material applications. Despite this early synthesis, the 1,2,4-oxadiazole heterocycle remained relatively unexplored for nearly eight decades following its discovery, with limited scientific attention until the 1940s when systematic biological activity studies began.

The scientific interest in 1,2,4-oxadiazole derivatives experienced significant growth beginning in the 1960s, when photochemical rearrangement studies revealed the versatility of this heterocyclic system. The first commercial pharmaceutical compound containing a 1,2,4-oxadiazole ring, Oxolamine, was introduced to the market as a cough suppressant, demonstrating the practical therapeutic potential of this structural class. This milestone established 1,2,4-oxadiazoles as legitimate pharmaceutical targets and stimulated extensive research into their synthesis and biological properties.

The specific compound this compound represents a more recent addition to the oxadiazole literature, reflecting advances in synthetic methodology that enable the construction of complex substituted derivatives. The development of efficient synthetic routes for incorporating both chloromethyl and 1-ethylpyrrole substituents onto the oxadiazole core required sophisticated synthetic strategies that became available only with modern organic chemistry techniques. Contemporary research has demonstrated that 1,2,4-oxadiazole derivatives exhibit diverse biological activities including anticancer, anti-inflammatory, anticonvulsant, antiviral, antibacterial, antifungal, antidepressant, and analgesic properties.

属性

IUPAC Name |

5-(chloromethyl)-3-(1-ethylpyrrol-2-yl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN3O/c1-2-13-5-3-4-7(13)9-11-8(6-10)14-12-9/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEJPPAQVGJULJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC=C1C2=NOC(=N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Strategy

The synthesis of this compound typically involves multi-step reactions starting from substituted pyrrole derivatives and appropriate chloromethyl precursors. The key step is the formation of the 1,2,4-oxadiazole ring through cyclocondensation reactions involving hydrazide intermediates.

Stepwise Synthetic Route

A representative synthetic route can be outlined as follows:

Preparation of 1-ethylpyrrole derivative:

- Starting from 3-acetyl-1-ethylpyrrole, the compound is reacted with diethyl oxalate in the presence of sodium ethoxide to yield an ethyl 2,4-dioxobutanoate derivative. This step introduces the keto-ester functionality necessary for subsequent ring formation.

Cyclocondensation to form oxadiazole ring:

- The dicarbonyl ester intermediate undergoes cyclocondensation with hydrazine hydrate or phenyl hydrazine in acidic medium (e.g., acetic acid) to form hydrazide intermediates.

- Treatment of these hydrazides with reagents such as carbon disulfide or ammonium thiocyanate under basic or acidic conditions leads to the formation of oxadiazole or related heterocyclic rings.

Introduction of chloromethyl group:

- The chloromethyl substituent at the 5-position of the oxadiazole ring is introduced by nucleophilic substitution or halogenation reactions on appropriate precursors, often involving chlorinating agents or chloromethylation reagents.

Final purification and characterization:

- The product is isolated by conventional techniques such as recrystallization or chromatography.

- Structural confirmation is performed by spectroscopic methods including IR, 1H and 13C NMR, and elemental analysis.

Detailed Reaction Conditions and Examples

| Step | Reaction Type | Reagents & Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Alkylation and ester formation | 3-acetyl-1-ethylpyrrole + diethyl oxalate, NaOEt, reflux | Formation of ethyl 2,4-dioxobutanoate derivative confirmed by IR (carbonyl bands ~1733 cm⁻¹) and NMR. |

| 2 | Cyclocondensation | Dicarbonyl ester + hydrazine hydrate, acetic acid, reflux | Formation of hydrazide intermediate with characteristic NH and NH2 bands in IR and NMR spectra. |

| 3 | Oxadiazole ring closure | Hydrazide + chloromethylating agent (e.g., chloromethyl chloride) or POCl3, heating | Formation of 5-(chloromethyl)-substituted 1,2,4-oxadiazole ring confirmed by 13C NMR (C=N signals). |

| 4 | Purification | Recrystallization or chromatography | Pure compound obtained for further biological or chemical evaluation. |

Research Findings and Spectral Data

IR Spectroscopy: The presence of the oxadiazole ring is indicated by characteristic absorption bands near 1600-1650 cm⁻¹ (C=N stretching), and the chloromethyl group shows C–Cl stretching bands typically in the region 700-800 cm⁻¹.

-

- The 1H NMR spectrum displays signals corresponding to the ethyl group on the pyrrole nitrogen (triplet and quartet patterns at ~1.3-1.4 ppm and ~4.1 ppm respectively).

- The chloromethyl protons appear as a singlet near 4.5-5.0 ppm.

- The 13C NMR spectrum shows signals for the oxadiazole carbons, including the C=N carbon around 160-170 ppm, and the chloromethyl carbon at ~40-50 ppm.

Elemental Analysis: Confirms the expected molecular formula consistent with the chloromethyl and pyrrole substitutions on the oxadiazole ring.

Comparative Analysis of Preparation Methods

化学反应分析

Types of Reactions

5-(chloromethyl)-3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

- **Oxid

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions.

生物活性

5-(Chloromethyl)-3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesizing existing research findings and case studies.

The compound has the molecular formula C9H10ClN3O and a molecular weight of 203.65 g/mol. Its structure includes a chloromethyl group at the 5-position and an ethyl-pyrrole moiety at the 3-position of the oxadiazole ring. The presence of these functional groups is crucial for its biological activity.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit broad-spectrum antimicrobial activities. In particular, compounds similar to this compound have shown efficacy against various bacterial strains.

Case Study: Antibacterial Activity

A study focused on pyrrole-ligated oxadiazoles demonstrated significant antibacterial properties against Gram-positive and Gram-negative bacteria. For instance, certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 2 μg/mL against Acinetobacter baumannii, a pathogen known for antibiotic resistance .

| Compound | Structure | MIC (μg/mL) | Bacterial Strain |

|---|---|---|---|

| 5f-1 | Iodophenol-substituted | < 2 | A. baumannii |

| 5 | - | 16 | S. aureus |

| 6 | - | 128 | E. coli |

Anticancer Activity

The antiproliferative effects of oxadiazole derivatives have been extensively studied. A library of oxadiazole compounds was synthesized, showing promising activity against human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma). The mechanism involves interaction with topoisomerase I, leading to cytotoxic effects .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications at specific positions on the oxadiazole ring significantly influence biological activity. For example, varying the substituents on the pyrrole moiety can enhance or diminish potency against cancer cell lines.

The mechanism by which this compound exerts its effects is still under investigation. However, preliminary studies suggest that it may involve:

- Inhibition of Enzymatic Activity : Compounds have shown inhibitory effects on key enzymes such as topoisomerase I.

- Induction of Apoptosis : Some derivatives induce programmed cell death in cancer cells.

相似化合物的比较

Comparison with Similar Compounds

The structural and functional attributes of 5-(chloromethyl)-3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole are compared below with analogous 1,2,4-oxadiazoles:

Table 1: Structural and Functional Comparisons

*Predicted using ChemSpider data from analogous structures .

Key Differences

Substituent Effects on Reactivity: The chloromethyl group in the target compound and analogs (e.g., ) enables nucleophilic substitutions, facilitating derivatization into prodrugs or covalent inhibitors. Electron-Donating vs. Withdrawing Groups: The 1-ethyl-pyrrole substituent (electron-rich) contrasts with pyridazine (electron-deficient), altering dipole moments and hydrogen-bonding capabilities .

Physicochemical Properties :

- Lipophilicity : The target compound’s pyrrole substituent confers moderate lipophilicity (estimated logP ~2.5), intermediate between the polar pyridazine analog (logP ~1.8) and the highly lipophilic dichlorophenyl-pyrazole derivative (logP ~3.9) .

- Thermal Stability : 1,2,4-Oxadiazoles with aromatic substituents (e.g., phenyl, pyridazine) exhibit higher thermal stability (>200°C) compared to alkyl-substituted variants .

Synthetic Accessibility :

- The target compound can be synthesized via microwave-assisted cycloaddition (similar to ), but the 1-ethyl-pyrrole group requires specialized precursors, unlike phenyl or pyridazine analogs, which are commercially available .

Biological Activity: Antiviral Potential: Phenyl- and pyridyl-substituted 1,2,4-oxadiazoles (e.g., ) show activity against RNA viruses, but the target compound’s pyrrole group may enhance binding to viral proteases due to its planar structure . Toxicity Profile: Chloromethyl-substituted oxadiazoles (e.g., ) can exhibit alkylating toxicity, but the ethyl-pyrrole moiety may mitigate this by sterically shielding the reactive site.

Research Findings and Limitations

- Gaps in Data : Direct biological data for the target compound are scarce; most comparisons rely on structural analogs (e.g., ).

- Synthetic Challenges : The 1-ethyl-pyrrole group complicates regioselective synthesis compared to simpler aryl substituents .

- Future Directions : Computational modeling (e.g., DFT) is recommended to predict binding modes relative to pyridazine or phenyl analogs .

常见问题

Basic: What are the standard synthetic routes for 5-(chloromethyl)-3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole?

Methodological Answer:

The compound is typically synthesized via functionalization of oxadiazole precursors. A common approach involves:

- Vilsmeier–Haack reaction : Chloroformylation of 3-methyl-1-aryl-1H-pyrazol-5(4H)-one derivatives under controlled conditions yields intermediates like 5-chloro-3-methyl-1-aryl-4,5-dihydro-1H-pyrazole-4-carbaldehyde. Subsequent cyclization with ethyl-substituted pyrrole derivatives forms the oxadiazole core .

- Multi-step substitution : 5-(Chloromethyl)-3-substitutedphenyl-1,2,4-oxadiazole intermediates (e.g., 2a-i) are functionalized with pyrrole moieties via nucleophilic substitution or coupling reactions .

Basic: How is structural characterization performed for this compound and its derivatives?

Methodological Answer:

Characterization relies on:

- Spectroscopic techniques :

- Mass spectrometry : Confirms molecular ion peaks and fragmentation patterns (e.g., [M+Cl]⁻ adducts) .

- Elemental analysis : Validates purity and stoichiometry .

Advanced: How can researchers optimize reaction conditions for improved yields?

Methodological Answer:

Key strategies include:

- Microwave-assisted synthesis : Reduces reaction time (e.g., from hours to minutes) and enhances yields in multi-component reactions (e.g., with ammonium acetate as a catalyst) .

- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates during cyclization .

- Parallel synthesis : Combinatorial libraries of oxadiazole derivatives can be generated using automated liquid-phase techniques to screen optimal conditions .

Advanced: What are the challenges in achieving solubility for biological assays, and how can they be addressed?

Methodological Answer:

- Challenge : The compound’s hydrophobic chloromethyl and ethylpyrrole groups limit aqueous solubility, complicating in vitro assays.

- Solutions :

- Derivatization : Introduce hydrophilic groups (e.g., sulfonate, carboxylate) via post-synthetic modification .

- Co-solvents : Use DMSO-water mixtures (<10% DMSO) to maintain bioactivity while enhancing solubility .

- Formulation studies : Nanoemulsions or liposomal encapsulation improve bioavailability for pharmacokinetic studies .

Advanced: How to resolve contradictions in reported biological activity across studies?

Methodological Answer:

Discrepancies often arise from:

- Assay variability : Standardize protocols (e.g., MIC values for antimicrobial activity) using reference strains and controlled inoculum sizes .

- Structural analogs : Minor substituent changes (e.g., para vs. meta substitution on aryl groups) drastically alter bioactivity. Compare data using matched molecular pairs .

- ADME profiling : Use in silico tools (e.g., SwissADME) to correlate solubility, permeability, and metabolic stability with observed activity .

Advanced: What computational methods predict bioactivity and guide experimental design?

Methodological Answer:

- Molecular docking : Prioritize derivatives by simulating binding to target proteins (e.g., COX-2, carbonic anhydrase) using AutoDock Vina or Schrödinger .

- QSAR models : Train regression models on datasets of oxadiazole derivatives to predict IC₅₀ values for enzymes like acetylcholinesterase .

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to validate docking results .

Advanced: How to design analogs with enhanced metabolic stability?

Methodological Answer:

- Isosteric replacement : Substitute the chloromethyl group with trifluoromethyl or cyano groups to reduce CYP450-mediated oxidation .

- Bioisosteres : Replace the ethylpyrrole moiety with morpholine or piperidine rings to improve metabolic half-life .

- Prodrug strategies : Mask polar groups (e.g., as esters) to enhance absorption and in vivo activation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。